molecular formula C7H6F3NO2 B8687318 Methyl 3-(Trifluoromethyl)pyrrole-2-carboxylate

Methyl 3-(Trifluoromethyl)pyrrole-2-carboxylate

Cat. No.: B8687318
M. Wt: 193.12 g/mol
InChI Key: DDQHCBLWKRSNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(Trifluoromethyl)pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)5-4(2-3-11-5)7(8,9)10/h2-3,11H,1H3

InChI Key

DDQHCBLWKRSNBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100-mL round-bottom flask, was placed methyl 1-(benzenesulfonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate and methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (1.8 g, 5.40 mmol, 1.00 equiv) and tetrahydrofuran (15.0 mL). To the resulting mixture was then added NaOCH3 (1.17 g, 21.67 mmol, 4.01 equiv), in portions at 0° C. The resulting solution was stirred for 30 min at 0° C. in a water/ice bath. The reaction progress was monitored by LCMS. The reaction was then quenched by the addition of 2N hydrogen chloride until the solution became clear. The resulting solution was extracted with ethyl acetate (3×20 mL) and the organic layers combined. The resulting mixture was washed with sodium chloride (1×20 mL). The resulting mixture was dried over anhydrous sodium sulfate and concentrated under vacuum to yield methyl 3-(trifluoromethyl)-1H-pyrrole-2-carboxylate and methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate as a yellow solid. The yellow soli, was used in the next step without further purification.
Name
methyl 1-(benzenesulfonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Quantity
1.8 g
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reactant
Reaction Step Two
Name
NaOCH3
Quantity
1.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the product prepared in Step A (704 mg, 1.9 mmol, 1 eq) in methanol (10 mL) was added a solution of NaOMe in MeOH (2.46 mL of a 25% solution, 10.6 mmol, 5.6 eq). After 1 hr, 1 N HCl was added, the aqueous was extracted with diethyl ether, washed with brine, dried over MgSO4 and concentrated to yield methyl 3-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
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product
Quantity
704 mg
Type
reactant
Reaction Step One
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NaOMe
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reactant
Reaction Step One
[Compound]
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solution
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reactant
Reaction Step One
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10 mL
Type
solvent
Reaction Step One
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